molecular formula C10H18O2 B1455789 2-(4,4-Dimethylcyclohexyl)acetic acid CAS No. 681448-25-9

2-(4,4-Dimethylcyclohexyl)acetic acid

Cat. No. B1455789
Key on ui cas rn: 681448-25-9
M. Wt: 170.25 g/mol
InChI Key: HIQKOCLKQSNITC-UHFFFAOYSA-N
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Patent
US08563742B2

Procedure details

Hydrolysis of (4,4-dimethyl-cyclohexyl)-acetic acid methyl ester (80 mg, 0.43 mmol) with NaOH following a method analogous to General Procedure G1 gave (4,4-dimethyl-cyclohexyl)-acetic acid after purification (70 mg, 95% yield). This acid (70 mg) was converted to 1-(4,4-dimethyl-cyclohexyl)-propan-2-one (60.0 mg, 89% yield) using MeLi in ethyl ether following a method analogous to General Procedure A1. Pyrrolidone hydrotribromide (190 mg, 0.38 mmol) treatment of the above ketone following a method analogous to General Procedure B1 gave 1-bromo-3-(4,4-dimethyl-cyclohexyl)-propan-2-one (70 mg).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][CH:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][CH2:6]1.[OH-].[Na+]>>[CH3:11][C:8]1([CH3:12])[CH2:7][CH2:6][CH:5]([CH2:4][C:3]([OH:13])=[O:2])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
COC(CC1CCC(CC1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)CC(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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